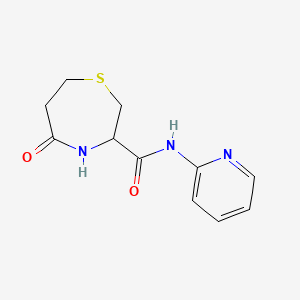
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that can be used as a probe for various biological and chemical applications.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate involves the interaction of the pyrene moiety with the target molecule. The fluorescence intensity of the compound is dependent on the microenvironment of the pyrene moiety. When the compound binds to a target molecule, the microenvironment changes, leading to a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the binding of the compound to the target molecule.
Biochemical and Physiological Effects:
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has no known biochemical or physiological effects. It is a non-toxic compound that can be used in various biological and chemical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is its high sensitivity and selectivity for detecting target molecules. It can be used in a wide range of biological and chemical applications. However, one of the limitations of this compound is its photobleaching properties, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for the use of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate in scientific research. One direction is to develop new derivatives of the compound with improved photostability and sensitivity. Another direction is to use the compound in the development of biosensors for detecting various diseases. In addition, the compound can be used in the development of new drugs for treating various diseases.
Conclusion:
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. It can be used as a probe for various biological and chemical applications. The synthesis method of the compound is relatively simple, and it has no known biochemical or physiological effects. While the compound has several advantages, its photobleaching properties limit its use in long-term experiments. However, there are several future directions for the use of this compound in scientific research, including the development of new derivatives and the use in biosensors and drug development.
Méthodes De Synthèse
The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate involves the reaction of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form the desired product. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has been used as a fluorescent probe for various biological and chemical applications. It can be used to study the binding of small molecules to proteins, DNA, and RNA. It can also be used to study the interaction between lipids and membranes. In addition, it has been used as a sensor for detecting metal ions and pH changes.
Propriétés
IUPAC Name |
diethyl 2-(pyren-1-ylmethylidene)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKPQCVESDHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

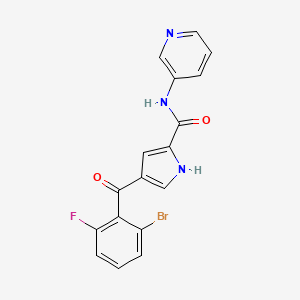

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)

![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)
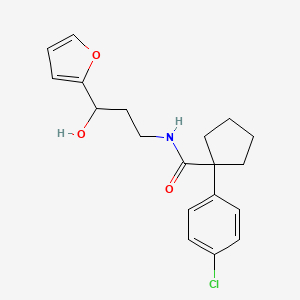
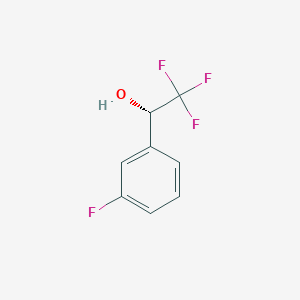
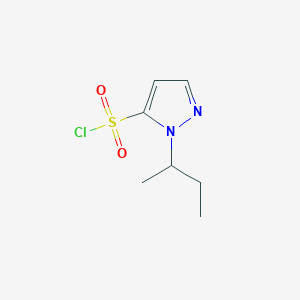
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
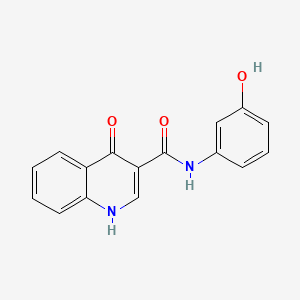
![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
